6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and serves as a building block for the synthesis of various bioactive heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves the reaction of enaminonitrile derivatives with appropriate reagents. One common method includes the use of cyanoacetohydrazides as starting materials . The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to the desired biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2′-chloro-5-nitrobenzophenone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of amino, chloro, and nitro groups, along with the pyrano[2,3-c]pyrazole scaffold, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H10ClN5O3 |
---|---|
Molecular Weight |
331.71 g/mol |
IUPAC Name |
6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H10ClN5O3/c1-6-11-12(8-4-7(20(21)22)2-3-10(8)15)9(5-16)13(17)23-14(11)19-18-6/h2-4,12H,17H2,1H3,(H,18,19) |
InChI Key |
GXBPKXBRSBNOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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